molecular formula C18H26BrClO2 B8509295 ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate

ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate

Cat. No.: B8509295
M. Wt: 389.8 g/mol
InChI Key: VQIDWDCBQPGJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate is a synthetic organic compound It is characterized by the presence of bromine, chlorine, and a phenyl group attached to an octanoic acid ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate typically involves multiple steps:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

    Esterification: The formation of the ester group by reacting the acid with ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.

    Reduction: Reduction reactions may convert the ester group into an alcohol.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoic acid: Lacks the ester group.

    8-Bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoic acid methyl ester: Contains a methyl ester instead of an ethyl ester.

    8-Bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoic acid propyl ester: Contains a propyl ester instead of an ethyl ester.

Uniqueness

The presence of the ethyl ester group in ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate may confer unique chemical and biological properties compared to its analogs. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C18H26BrClO2

Molecular Weight

389.8 g/mol

IUPAC Name

ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate

InChI

InChI=1S/C18H26BrClO2/c1-4-22-17(21)18(2,3)13-9-5-6-11-15(19)14-10-7-8-12-16(14)20/h7-8,10,12,15H,4-6,9,11,13H2,1-3H3

InChI Key

VQIDWDCBQPGJJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CCCCCC(C1=CC=CC=C1Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-(2-Chlorophenyl)-2,2-dimethyl-oct-7-enoic acid ethyl ester (7 g, 22.8 mmol) was dissolved in glacial acetic acid (60 mL). The solution was cooled in an ice-bath (ca. 15° C.), while dry hydrogen bromide was passed into the solution for 8 h. The reaction mixture was poured into ice-water (130 mL) and extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with saturated NaHCO3 solution (100 mL), dried over Na2SO4, and concentrated under reduced pressure. The crude product (10 g) was purified by column chromatography (200 g silica gel, eluting with ethyl acetate/heptane=1/20 to 1/10) to furnish 8-bromo-8-(2-chlorophenyl)2,2-dimethyloctanoic acid ethyl ester (7.46 g, 81.8% yield) as a yellow oil. 1H NMR (Field: 300 MHz, Solvent: CDCl3/TMS) δ (ppm): 7.59 (d, 1H, J=7.8 Hz), 7.34 (t, 1H, J=7.5 Hz), 7.26 (d, 1H, J=6.9 Hz), 7.19 (t, 1H, J=7.2 Hz), 5.45 (t, 1H, J=7.5 Hz), 4.09 (q, 2H, J=7.2 Hz), 2.26-2.09 (m, 4H), 1.52-1.46 (m, 2H), 1.41-1.31 (m, 2H), 1.28-1.18 (m, 2H), 1.20 (t, 3H, J=7.2 Hz), 1.14 (s, 6H). 13C NMR (Field: 75 MHz, Solvent: CDCl3/TMS) δ (ppm): 177.80, 139.43, 132.65, 129.64, 129.24, 128.88, 127.45, 60.28, 50.30, 42.25, 39.21, 29.48, 27.98, 25.36, 24.88, 14.49. HRMS (GC-Cl): Calculated for C18H26BrClO2 (M+H)+389.0883. found 389.0867.
Name
8-(2-Chlorophenyl)-2,2-dimethyl-oct-7-enoic acid ethyl ester
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
130 mL
Type
reactant
Reaction Step Three

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